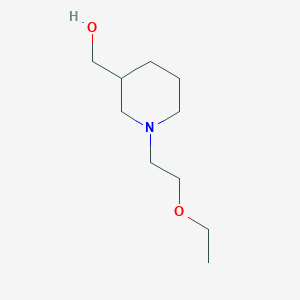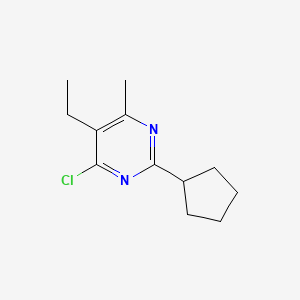
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the piperazine ring and a pyrrolidine-2-carbonyl group attached to the other nitrogen atom
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylmethylamine with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
These compounds share some structural similarities but differ in their ring systems, leading to variations in their chemical properties and potential applications
Propriétés
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-2-1-5-14-12)16-8-6-15(7-9-16)10-11-3-4-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVXBTUGHVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Propylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1464142.png)

![Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate](/img/structure/B1464144.png)
![N-butyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464147.png)



![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)




